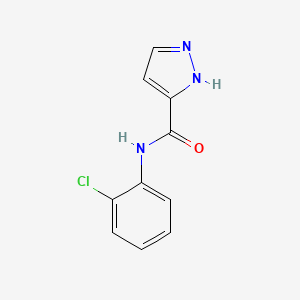

N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-7-3-1-2-4-8(7)13-10(15)9-5-6-12-14-9/h1-6H,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZGGDFTPYYPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255889 | |

| Record name | N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305346-16-1 | |

| Record name | N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305346-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide is a molecule of significant interest within the broader class of pyrazole carboxamides, a scaffold renowned for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical properties, a detailed, field-proven synthetic protocol, and an exploration of the therapeutic potential of this compound. By synthesizing established chemical principles with insights into its potential as a kinase inhibitor, this document serves as a vital resource for researchers engaged in drug discovery and development. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific literature.

Introduction: The Prominence of the Pyrazole Carboxamide Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a core structure that imparts a unique combination of chemical stability and biological reactivity.[1] When functionalized with a carboxamide linkage, the resulting pyrazole carboxamide scaffold becomes a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of therapeutic applications.[2] These applications span from anticancer and anti-inflammatory agents to kinase inhibitors and herbicides.[3][4] The versatility of this scaffold lies in the ability to readily modify the substituents on both the pyrazole and the carboxamide nitrogen, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide represents a specific embodiment of this scaffold, with the 2-chlorophenyl group poised to influence its pharmacokinetic profile and target engagement.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide is fundamental for its application in research and development.

General Properties

The following table summarizes the key physicochemical properties of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN₃O | SpectraBase |

| Molecular Weight | 221.65 g/mol | SpectraBase |

| Appearance | Predicted to be a white to off-white solid | - |

| Melting Point | Not explicitly reported; likely >150 °C | Inferred |

| Solubility | Likely soluble in DMSO, DMF, and methanol | Inferred |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide, recorded in DMSO-d₆, provides characteristic signals for the aromatic and pyrazole protons.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 (broad s) | Singlet | 1H | Pyrazole N-H |

| ~10.0 (s) | Singlet | 1H | Amide N-H |

| ~8.4 (d) | Doublet | 1H | Pyrazole C4-H |

| ~7.2-7.8 (m) | Multiplet | 4H | 2-Chlorophenyl aromatic protons |

| ~6.8 (d) | Doublet | 1H | Pyrazole C5-H |

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, as well as the aromatic carbons of the pyrazole and 2-chlorophenyl rings. Aromatic carbons typically resonate in the range of 110-150 ppm, with the carbonyl carbon appearing further downfield.[1]

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the pyrazole and amide groups (typically in the range of 3200-3400 cm⁻¹), a strong C=O stretching vibration for the amide carbonyl (around 1650-1680 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic rings.

2.2.4. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (221.65 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Synthesis of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

The synthesis of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide is a multi-step process that begins with the formation of the pyrazole ring, followed by the creation of the amide bond. The following is a representative, field-proven protocol.

Synthetic Workflow Diagram

Sources

- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Pyrazole Carboxamide Scaffold

An In-Depth Technical Guide to the Synthesis of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

The pyrazole nucleus is a foundational five-membered heterocyclic motif that is integral to the fields of medicinal chemistry and materials science. When incorporated into a carboxamide structure, the resulting scaffold is a versatile pharmacophore found in a multitude of biologically active compounds.[1][2][3] These molecules exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and neuroprotective properties.[2][4] The compound N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide is a representative member of this class, combining the pyrazole core with a substituted aniline moiety, a common strategy in drug design to modulate physiochemical properties and target engagement.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic pathway to N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide. It emphasizes the chemical logic behind procedural choices, offers detailed experimental protocols, and is grounded in established chemical principles.

Core Synthetic Strategy: A Two-Stage Approach

The most logical and widely adopted strategy for synthesizing N-aryl pyrazole carboxamides is a convergent two-stage process.[1] This method offers high flexibility and control over the final product's structure.

-

Stage 1: Construction of the Pyrazole Core. This involves the synthesis of the foundational building block, 1H-pyrazole-3-carboxylic acid. This is typically achieved through a cyclocondensation reaction.

-

Stage 2: Amide Bond Formation. The pyrazole carboxylic acid is then chemically coupled with the target amine, 2-chloroaniline, to form the final carboxamide product.

This strategic division allows for the independent preparation and purification of the key intermediates, ensuring a higher purity and yield in the final coupling step.

Caption: General workflow for pyrazole carboxamide synthesis.

PART I: Synthesis of the 1H-Pyrazole-3-carboxylic Acid Core

The cornerstone of this synthesis is the robust and well-documented Knorr pyrazole synthesis, a classic cyclocondensation reaction.[1][5] This method reliably produces the pyrazole ring system from readily available acyclic precursors.

Causality and Mechanism

The reaction proceeds by the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, such as a β-ketoester) with a hydrazine derivative.[1] The mechanism involves an initial nucleophilic attack by one of the hydrazine nitrogens on a carbonyl carbon, forming a hydrazone intermediate. A subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the remaining carbonyl, followed by dehydration, yields the stable, aromatic pyrazole ring. The regioselectivity of the reaction can be controlled by the nature of the reactants and conditions.[6]

For the synthesis of the unsubstituted 1H-pyrazole core, hydrazine itself is used. The process typically begins with the formation of a pyrazole-carboxylate ester, which is then hydrolyzed to the desired carboxylic acid.

Caption: Workflow for 1H-pyrazole-3-carboxylic acid synthesis.

Experimental Protocol: Synthesis of 1H-Pyrazole-3-carboxylic Acid

This two-step protocol first describes the formation of the ester intermediate, followed by its hydrolysis.

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

-

Materials:

-

Hydrazine hydrate (1.0 eq)

-

Ethyl 2,4-dioxobutanoate (or similar β-ketoester) (1.0 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the hydrazine hydrate in absolute ethanol.[1]

-

Add a catalytic amount of glacial acetic acid to the solution.

-

With stirring, add the β-ketoester dropwise to the solution at room temperature. An exothermic reaction may be observed.[1]

-

After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude ester, which can be purified by silica gel column chromatography if necessary.

-

Step 2: Hydrolysis to 1H-Pyrazole-3-carboxylic Acid

-

Materials:

-

Ethyl 1H-pyrazole-3-carboxylate (1.0 eq)

-

Sodium hydroxide (NaOH) (2.0-3.0 eq)

-

Ethanol/Water solution

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve the pyrazole ester in a mixture of ethanol and water.

-

Add sodium hydroxide pellets or a concentrated aqueous solution.

-

Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the ester spot by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 by the slow addition of concentrated HCl.

-

A white precipitate of 1H-pyrazole-3-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

-

PART II: Amide Bond Formation with 2-Chloroaniline

The final stage of the synthesis involves forming a stable amide bond between the pyrazole carboxylic acid and 2-chloroaniline. Direct condensation of a carboxylic acid and an amine requires harsh conditions and is generally inefficient. Therefore, the carboxylic acid must first be activated to a more electrophilic species.

Causality and Mechanism: The Acyl Chloride Route

The most reliable method for activating the carboxylic acid is its conversion to an acyl chloride.[7] Thionyl chloride (SOCl₂) is an excellent reagent for this purpose.[1] It reacts with the carboxylic acid to form the highly reactive pyrazole-3-carbonyl chloride. The key advantage of SOCl₂ is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[8]

The resulting acyl chloride is a potent electrophile. The nucleophilic nitrogen of 2-chloroaniline readily attacks the carbonyl carbon, proceeding through a classic nucleophilic acyl substitution mechanism.[9] A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion—an excellent leaving group—to yield the final amide product. A tertiary amine base, such as triethylamine (TEA) or pyridine, is typically added to scavenge the HCl generated during the coupling step, preventing protonation of the reactant amine.[10]

Caption: Workflow for the final amide coupling stage.

Experimental Protocol: Amide Coupling

-

Materials:

-

1H-Pyrazole-3-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

2-Chloroaniline (1.0-1.1 eq)

-

Triethylamine (TEA) (1.5-2.0 eq)

-

-

Procedure:

-

Activation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-pyrazole-3-carboxylic acid and suspend it in anhydrous DCM.[1]

-

Add a catalytic amount (1-2 drops) of DMF.

-

Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride dropwise via a syringe.

-

Allow the mixture to warm to room temperature and then stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The formation of the acyl chloride is now complete.

-

Coupling: In a separate flask, dissolve 2-chloroaniline and triethylamine in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared pyrazole-3-carbonyl chloride solution to the stirred amine solution.

-

Allow the reaction mixture to stir at room temperature for 2-6 hours. Monitor the reaction's completion by TLC.[2]

-

Work-up and Purification: Upon completion, wash the reaction mixture sequentially with dilute HCl (aq), saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide.

-

Validation and Data Summary

Self-validation is critical for scientific integrity. Each step should be monitored, and the final product's identity and purity must be confirmed through standard analytical techniques.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is essential for tracking the consumption of starting materials and the formation of products.[2][8]

-

Structural Confirmation: The structure of the final compound should be unequivocally confirmed using:

Synthesis Pathway Summary Table

| Stage | Key Transformation | Key Reagents | Solvent | Typical Conditions | Product |

| 1A | Knorr Cyclocondensation | Hydrazine hydrate, β-ketoester | Ethanol | Reflux, 2-4h | Ethyl 1H-pyrazole-3-carboxylate |

| 1B | Saponification | Sodium Hydroxide (NaOH) | EtOH/H₂O | Reflux, 1-3h | 1H-Pyrazole-3-carboxylic acid |

| 2A | Acid Activation | Thionyl Chloride (SOCl₂), cat. DMF | Anhydrous DCM | 0 °C to RT, 1-2h | Pyrazole-3-carbonyl chloride |

| 2B | Amide Coupling | 2-Chloroaniline, Triethylamine (TEA) | Anhydrous DCM | 0 °C to RT, 2-6h | N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide |

References

-

Erol, D. D., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. [Link]

-

Bildirici, I., & Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 6(4), 839-853. [Link]

-

Erol, D. D., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. [Link]

-

Sener, A., et al. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Heterocyclic Communications, 15(4). [Link]

-

Various Authors. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]

-

Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 433. [Link]

-

Patel, A. K., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(1), 239-245. [Link]

-

Various Authors. Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. ResearchGate. [Link]

-

Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Medicinal Research. [Link]

-

Isay, V., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-212. [Link]

-

Various Authors. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate. [Link]

-

Taslimi, P., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137873. [Link]

-

Fustero, S., et al. (2021). The Recent Development of the Pyrazoles : A Review. Trade Science Inc. [Link]

-

Li, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-17). [Link]

-

Rostom, S. A. F., et al. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]

-

Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-17. [Link]

-

Corona-Dzul, M. A., et al. (2022). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 27(19), 6296. [Link]

-

Khan Academy. Amide formation from acyl chloride. Khan Academy. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Potential Mechanisms of Action of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide and its Analogs

This guide provides a comprehensive technical overview of the potential mechanisms of action for N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide, a member of the broader pyrazole carboxamide class of compounds. Given the limited direct research on this specific molecule, this document synthesizes findings from structurally related pyrazole carboxamide derivatives to elucidate its probable biological targets and cellular effects. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the diverse therapeutic potential of this chemical scaffold.

The pyrazole ring is a foundational structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3] The derivatization of the pyrazole core, particularly with a carboxamide linkage, has given rise to a multitude of molecules with significant therapeutic promise, spanning from anticancer and anti-inflammatory to antimicrobial and neuroprotective activities.[1][2][3]

Part 1: The Landscape of Pyrazole Carboxamide Bioactivity

The versatility of the pyrazole carboxamide scaffold allows for a wide range of biological activities, largely dictated by the nature of the substituents on the pyrazole and carboxamide moieties. Research has demonstrated that these compounds can act as potent and selective inhibitors of various enzymes, modulators of protein-protein interactions, and disruptors of cellular processes.

Enzyme Inhibition: A Primary Mode of Action

A predominant mechanism of action for many pyrazole carboxamide derivatives is the inhibition of key enzymes involved in disease pathogenesis. This includes, but is not limited to:

-

Kinases: Several pyrazole carboxamides have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. For instance, derivatives have shown inhibitory activity against Aurora-A kinase, a key regulator of mitosis, and Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component of inflammatory signaling pathways.[4][5] The aberrant activity of these kinases is often implicated in cancer and inflammatory diseases.

-

Cholinesterases and Carbonic Anhydrases: Certain pyrazole carboxamide derivatives have been synthesized and evaluated as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and carbonic anhydrases.[6][7][8] Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease and glaucoma, respectively.

-

Succinate Dehydrogenase (SDH): In the realm of agriculture and antifungal research, pyrazole carboxamides have been developed as potent inhibitors of succinate dehydrogenase, a vital enzyme in the mitochondrial electron transport chain of fungi.[9][10] This inhibition disrupts fungal respiration and leads to cell death.

-

Histone Deacetylases (HDACs): More recently, pyrazole derivatives have been explored as selective inhibitors and even degraders of histone deacetylases, such as HDAC6.[11] This mechanism is being investigated for the treatment of acute liver injury and other inflammatory conditions.

Anticancer Mechanisms Beyond Enzyme Inhibition

Beyond direct enzyme inhibition, pyrazole carboxamides have demonstrated a range of anticancer effects through various cellular mechanisms:

-

Induction of Apoptosis: Several studies have shown that these compounds can trigger programmed cell death, or apoptosis, in cancer cells.[12] This is a critical mechanism for eliminating malignant cells.

-

Cell Cycle Arrest: Pyrazole derivatives have been observed to cause cell cycle arrest at different phases, preventing the uncontrolled proliferation of cancer cells.[12]

-

Inhibition of Tubulin Polymerization: Some novel pyrazole compounds have been found to inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division.[12] This mechanism is similar to that of established anticancer drugs like taxanes and vinca alkaloids.

Antimicrobial and Other Activities

The pyrazole carboxamide scaffold has also been a source of compounds with significant antimicrobial, antifungal, and herbicidal activities.[1][13][14] These activities often stem from the inhibition of essential microbial or plant enzymes.

Part 2: Elucidating the Mechanism of Action: Key Experimental Protocols

To investigate the mechanism of action of a novel pyrazole carboxamide like N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide, a systematic and multi-faceted experimental approach is required. The following protocols represent a logical workflow for characterizing the biological activity of such a compound.

Initial Screening and Target Identification

The first step is to determine the general biological activity of the compound.

Protocol 1: Cell Viability and Proliferation Assays

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on various cell lines (e.g., cancer cell lines, normal cell lines).

-

Methodology:

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours of incubation, treat the cells with a range of concentrations of the test compound.

-

Incubate for a specified period (e.g., 24, 48, 72 hours).

-

Assess cell viability using assays such as MTT, MTS, or a resazurin-based assay.

-

Determine the IC50 (half-maximal inhibitory concentration) value.

-

Workflow for Initial Screening and Target Identification

Caption: Workflow for initial screening and target identification of a novel compound.

Target Validation and Mechanistic Studies

Once a biological activity and potential target are identified, further experiments are needed to validate the target and elucidate the detailed mechanism.

Protocol 2: In Vitro Enzyme Inhibition Assays

-

Objective: To determine if the compound directly inhibits the activity of a purified enzyme.

-

Methodology (Example: Kinase Inhibition):

-

In a microplate, combine the purified kinase, a specific substrate, and ATP.

-

Add the test compound at various concentrations.

-

Incubate to allow the kinase reaction to proceed.

-

Measure the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

-

Calculate the IC50 value for enzyme inhibition.

-

Table 1: Representative IC50 Values for Pyrazole Carboxamide Derivatives Against Various Targets

| Compound Class | Target Enzyme/Cell Line | IC50 Value | Reference |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative | Aurora-A kinase | 0.16 µM | [4] |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative | HCT116 cells | 0.39 µM | [4] |

| 5-amino-1H-pyrazole-4-carboxamide derivative | FGFR1 | 46 nM | [15] |

| 5-amino-1H-pyrazole-4-carboxamide derivative | NCI-H520 cells | 19 nM | [15] |

| Pyrazole-4-carboxamide derivative | R. solani SDH | 3.3 µM | [10] |

| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide derivative | HDAC6 | 4.95 nM | [11] |

Signaling Pathway of a Putative Kinase Inhibitor

Caption: Hypothetical signaling pathway illustrating the inhibitory action of a pyrazole carboxamide on a target kinase.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in a cellular context.

-

Methodology:

-

Treat intact cells with the test compound.

-

Lyse the cells and heat the lysate to various temperatures.

-

Centrifuge to pellet aggregated proteins.

-

Analyze the supernatant for the presence of the target protein using Western blotting or another protein detection method.

-

Binding of the compound to its target protein will stabilize it, leading to less aggregation at higher temperatures.

-

Elucidating Downstream Cellular Effects

Following target validation, it is crucial to understand the downstream consequences of target engagement.

Protocol 4: Apoptosis and Cell Cycle Analysis

-

Objective: To determine if the compound induces apoptosis and/or cell cycle arrest.

-

Methodology:

-

Treat cells with the compound for a specified time.

-

For apoptosis analysis, stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry.

-

For cell cycle analysis, fix the cells, stain with a DNA-intercalating dye (e.g., PI), and analyze by flow cytometry.

-

Workflow for Apoptosis and Cell Cycle Analysis

Caption: Experimental workflow for assessing apoptosis and cell cycle effects.

Part 3: Concluding Remarks and Future Directions

The N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on its analogs, this compound could potentially exert its biological effects through a variety of mechanisms, with enzyme inhibition being a highly probable mode of action. The 2-chlorophenyl substituent likely plays a key role in target binding and specificity.

Future research should focus on a systematic evaluation of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide using the experimental protocols outlined in this guide. A comprehensive screening against a panel of kinases, proteases, and other relevant enzymes would be a logical first step. Subsequent validation of identified targets and elucidation of the downstream cellular consequences will be crucial for understanding its therapeutic potential. The insights gained from such studies will not only clarify the mechanism of action of this specific compound but also contribute to the broader understanding of the structure-activity relationships within the versatile pyrazole carboxamide class.

References

-

Akıncıoğlu, A., et al. (2020). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. PubMed. Available at: [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

-

Patel, H., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Li, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. PubMed. Available at: [Link]

-

Arslan, O., et al. (2012). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. PubMed. Available at: [Link]

-

Unknown. (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives. Innovative Journal. Available at: [Link]

-

Wang, B., et al. (2021). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. PubMed. Available at: [Link]

-

Akıncıoğlu, A., et al. (2020). Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. ResearchGate. Available at: [Link]

-

Wang, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. Available at: [Link]

-

Gümüş, M. H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link]

-

Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

-

Perez-Ortiz, A. C., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed Central. Available at: [Link]

-

Li, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. Available at: [Link]

-

Singh, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

-

Aydin, M., et al. (2025). Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells. Research Square. Available at: [Link]

-

Lee, J.-H., et al. (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Inami, H., et al. (2023). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. PubMed. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity Screening of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

A Senior Application Scientist's Framework for Unveiling Therapeutic Potential

Abstract

The N-phenylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive, technically-grounded framework for the biological activity screening of a specific analog, N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide. From initial broad-spectrum phenotypic screens to more targeted mechanistic studies, this document outlines the rationale, detailed protocols, and data interpretation strategies necessary for a robust evaluation. We move beyond simple step-by-step instructions to explain the why behind each experimental choice, ensuring a self-validating and scientifically rigorous approach. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel pyrazole-based compounds.

Table of Contents

-

Introduction: The Pyrazole Carboxamide Scaffold

-

1.1. Chemical Features and Therapeutic Precedent

-

1.2. Rationale for Screening N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

-

-

The Screening Cascade: A Multi-Tiered Strategy

-

2.1. Philosophy of the Screening Funnel

-

2.2. Workflow Overview

-

-

Tier 1: Primary Broad-Spectrum Phenotypic Screening

-

3.1. Rationale: Casting a Wide Net

-

3.2. Protocol: Cell Viability and Cytotoxicity Profiling

-

3.3. Protocol: Antimicrobial Zone of Inhibition Assay

-

3.4. Data Analysis and Hit Selection

-

-

Tier 2: Secondary Assays and Mechanistic Deconvolution

-

4.1. Rationale: From "What" to "How"

-

4.2. Protocol: Apoptosis Induction Assay (Flow Cytometry)

-

4.3. Protocol: Kinase Inhibition Profiling (Biochemical Assay)

-

4.4. Data Presentation and Interpretation

-

-

Tier 3: Target Validation and Lead Prioritization

-

5.1. Rationale: Confirming the Molecular Target

-

5.2. Protocol: Western Blot Analysis of Signaling Pathways

-

5.3. Structure-Activity Relationship (SAR) Insights

-

-

References

Introduction: The Pyrazole Carboxamide Scaffold

1.1. Chemical Features and Therapeutic Precedent

The 1H-pyrazole-3-carboxamide core is a versatile and highly significant scaffold in modern drug discovery. Its unique arrangement of nitrogen atoms allows for multiple points of hydrogen bonding, while the carboxamide linkage provides a key interaction point with numerous biological targets. This structure is found in a variety of approved drugs and clinical candidates, demonstrating its "drug-like" properties. Pyrazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][2] For instance, the pyrazole ring is a cornerstone of drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and Ruxolitinib (a JAK kinase inhibitor for myelofibrosis).

The addition of an N-phenyl ring, as in our target molecule, N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide, introduces a lipophilic region that can facilitate membrane permeability and engage in hydrophobic interactions within protein binding pockets. The 2-chloro substitution on this phenyl ring is a critical feature; it can act as a steric constraint, forcing a specific conformation, and its electron-withdrawing nature can modulate the overall electronic properties of the molecule, potentially influencing target affinity and metabolic stability.

1.2. Rationale for Screening N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

Given the established precedent of the pyrazole carboxamide scaffold in targeting enzymes like kinases and cyclooxygenases, a primary screening strategy should be designed to efficiently probe these and other common drug target classes. The specific 2-chloro substitution may confer novel selectivity or potency against certain targets, differentiating it from other analogs.[3] Our screening cascade is therefore designed to first broadly assess its impact on cell health and microbial growth before narrowing down to specific enzyme families and cellular pathways. This approach maximizes the chances of discovering novel activities while efficiently managing resources.

The Screening Cascade: A Multi-Tiered Strategy

2.1. Philosophy of the Screening Funnel

A successful screening campaign is not a single experiment but a logical progression of assays. We employ a "funnel" approach, starting with high-throughput, cost-effective, and broad assays to identify initial "hits." These hits are then subjected to progressively more complex, lower-throughput, and more specific assays to confirm activity, elucidate the mechanism of action, and validate the molecular target. This tiered approach, moving from in vitro models to more complex systems, is a standard in drug discovery to prevent compounds with insufficient activity from advancing to more expensive preclinical testing.[4][5]

2.2. Workflow Overview

The following diagram illustrates the logical flow of our proposed screening cascade for N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide.

Caption: A multi-tiered screening cascade for hit identification and validation.

Tier 1: Primary Broad-Spectrum Phenotypic Screening

3.1. Rationale: Casting a Wide Net

The initial goal is to determine if N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide exhibits any general biological activity at a reasonable concentration. We use robust, high-throughput phenotypic assays that measure overall cellular health and microbial growth. A panel of cell lines, including cancerous and non-cancerous lines, is crucial to identify potential therapeutic windows (i.e., selective toxicity to cancer cells).[6]

3.2. Protocol: Cell Viability and Cytotoxicity Profiling (MTT Assay)

This protocol is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.[4] This colorimetric assay is a standard method for assessing cell proliferation and cytotoxicity.[4]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa for cervical cancer, A549 for lung cancer, and HEK293 for non-cancerous control) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with 0.5% DMSO) and positive control (e.g., 10 µM Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A "hit" is typically defined as a compound that causes >50% reduction in cell viability at a concentration of 10 µM or less.

3.3. Protocol: Antimicrobial Zone of Inhibition Assay (Disk Diffusion)

This classic method provides a rapid and qualitative assessment of a compound's ability to inhibit microbial growth.[7] It is a widely used method for screening new antimicrobial agents.[1]

Step-by-Step Methodology:

-

Microbial Culture: Prepare fresh overnight cultures of test organisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus)).

-

Plate Preparation: Spread 100 µL of the microbial culture (adjusted to a 0.5 McFarland standard) evenly onto the surface of Mueller-Hinton agar plates.

-

Disk Application: Aseptically place sterile 6 mm paper disks onto the agar surface.

-

Compound Loading: Pipette 10 µL of a high-concentration stock of the test compound (e.g., 1 mg/mL in DMSO) onto a disk.

-

Controls: Use a disk with 10 µL of DMSO as a negative control and disks with known antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 48 hours (for fungi).

-

Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk.

3.4. Data Analysis and Hit Selection

Results from Tier 1 screening are used to make a "Go/No-Go" decision.

| Assay | Hypothetical Result for a "Hit" Compound | Interpretation | Decision |

| MTT Assay (HeLa) | > 50% viability reduction at 10 µM | Potent cytotoxic effect | Go to Tier 2 |

| MTT Assay (HEK293) | < 20% viability reduction at 10 µM | Low toxicity to normal cells | Favorable therapeutic index |

| Zone of Inhibition | 15 mm zone for S. aureus | Moderate antibacterial activity | Go to Tier 2 |

| Zone of Inhibition | 0 mm zone for E. coli | No activity against Gram-negative bacteria | Defines spectrum of activity |

A compound showing selective cytotoxicity against cancer cells or significant antimicrobial activity would be prioritized for Tier 2 evaluation.

Tier 2: Secondary Assays and Mechanistic Deconvolution

4.1. Rationale: From "What" to "How"

Once a "hit" is identified, the next critical step is to understand how it works. Is the observed cytotoxicity due to the induction of programmed cell death (apoptosis)? Is the compound inhibiting a specific enzyme class known to be important in cancer, such as protein kinases? Tier 2 assays are designed to answer these questions.

4.2. Protocol: Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[8][9] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a DNA stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.[8][9]

Step-by-Step Methodology: [11]

-

Cell Treatment: Seed and treat cells (e.g., HeLa) in 6-well plates with the test compound at its determined IC50 concentration (the concentration that inhibits 50% of cell growth, calculated from Tier 1 data) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells using a flow cytometer.

4.3. Protocol: Kinase Inhibition Profiling (Biochemical Assay)

Given the structural similarities to known kinase inhibitors, profiling the compound against a panel of kinases is a logical step. This is often performed as a service by specialized companies, but the principle is based on measuring the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.[12]

Step-by-Step Methodology (Generic Example using ADP-Glo™ Assay): [13]

-

Reaction Setup: In a 384-well plate, combine the specific kinase, its substrate (e.g., a generic peptide), and ATP.

-

Compound Addition: Add N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide at various concentrations.

-

Kinase Reaction: Incubate to allow the phosphorylation reaction to proceed. The amount of ADP produced is directly proportional to kinase activity.

-

ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measurement: Measure the luminescence signal. A lower signal indicates less ADP was produced, meaning the kinase was inhibited by the compound.

4.4. Data Presentation and Interpretation

The data from Tier 2 assays provide crucial mechanistic insights.

Caption: Logical flow for interpreting Tier 2 mechanistic assay results.

| Assay | Hypothetical Result | Interpretation |

| IC50 Determination (HeLa) | 5.2 µM | Confirms potent cytotoxic activity. |

| Apoptosis Assay | 45% of cells are Annexin V+/PI- | The compound's primary mode of killing is apoptosis. |

| Kinase Panel (96 kinases) | 85% inhibition of Kinase X at 1 µM | Potent and potentially selective inhibitor of Kinase X.[14] |

| Kinase Panel (96 kinases) | <20% inhibition of other kinases | High selectivity for Kinase X. |

Tier 3: Target Validation and Lead Prioritization

5.1. Rationale: Confirming the Molecular Target

The final step is to confirm that the inhibition of the identified target (e.g., Kinase X) is responsible for the observed cellular effect (apoptosis). This is crucial for establishing a clear mechanism of action, which is a prerequisite for any serious drug development program.[15]

5.2. Protocol: Western Blot Analysis of Signaling Pathways

If Kinase X is known to phosphorylate a specific downstream protein (Substrate Z), we can use Western blotting to see if our compound blocks this event in cells.[16] This technique allows for the identification and quantification of specific proteins in a complex mixture.[17]

Step-by-Step Methodology:

-

Cell Lysis: Treat HeLa cells with the test compound at 1x and 5x its IC50 value for a short period (e.g., 2-4 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of Substrate Z (p-Substrate Z). Proper validation of the primary antibody is critical for reliable results.[18]

-

Secondary Antibody: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an HRP substrate (e.g., ECL) and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Substrate Z and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

A significant decrease in the p-Substrate Z signal in compound-treated cells would strongly validate Kinase X as the intracellular target.

5.3. Structure-Activity Relationship (SAR) Insights

At this stage, it becomes critical to synthesize and test analogs of the lead compound. For example, moving the chloro group to the 3- or 4-position on the phenyl ring, or replacing it with other halogens (F, Br) or a methyl group. Comparing the IC50 values and kinase inhibition data of these analogs provides valuable SAR information that guides the design of more potent and selective future compounds.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-tiered strategy for the biological activity screening of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide. By progressing from broad phenotypic assays to specific mechanistic and target validation studies, researchers can efficiently identify and characterize novel bioactive compounds. The hypothetical results presented here—identifying the compound as a selective, apoptosis-inducing inhibitor of Kinase X—demonstrate a successful outcome of this workflow.

Future work would involve medicinal chemistry efforts to optimize the lead compound based on SAR data, followed by in vivo testing in animal models to assess efficacy and safety, which are critical steps on the long road of drug development.

References

- Ghavami, G., et al. (2025). Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets. Health Biotechnology and Biopharma (HBB), 9(2), 165-187.

- Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.

- PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio Protoc., 3(6):e374.

- University of South Florida Health. Apoptosis Protocols.

- Semantic Scholar. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

- Thermo Fisher Scientific. Apoptosis Protocols.

- International Journal of Creative Research Thoughts. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT, 11(12).

- Al-Ostath, A., et al. (2022).

- Al-Abdullah, E. S., et al. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 19(9), 13349-13366.

- National Institutes of Health. (2014). Preclinical screening methods in cancer. PMC.

- Almansour, A. I., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 81(11), 1263-1272.

- Al-shareefi, A. H., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 63(1), 221-229.

- Frontiers Media. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Pharmacology.

- ResearchGate.

- Bio-Rad Laboratories.

- Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery.

- Benchchem. N-(2-chlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl].

- Reaction Biology. (2024).

- Bio-Rad Laboratories. (2022). Principal Tools Uncovering Complexities of Novel Drug Target Discovery.

- ACS Publications. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges.

- Journal of Chemical and Pharmaceutical Research. (2015).

- Biocompare. (2016). Western Blotting: A Go-To Tool for Identifying Proteins in Pharmaceutical Studies.

- BMG LABTECH. (2020). Kinase assays.

- ResearchGate. (2026).

- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.

- Rapid Novor. (2025).

- Semantic Scholar. A small molecule–kinase interaction map for clinical kinase inhibitors.

- Semantic Scholar. (2020).

- National Institutes of Health. (2019). Antibody validation for Western blot: By the user, for the user. PMC.

- National Institutes of Health. (2014). Current status of pyrazole and its biological activities. PMC.

- MDPI. (2022).

- National Institutes of Health. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.

- MDPI. (2017).

Sources

- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blog.crownbio.com [blog.crownbio.com]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 11. Apoptosis Protocols | USF Health [health.usf.edu]

- 12. reactionbiology.com [reactionbiology.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. [PDF] A small molecule–kinase interaction map for clinical kinase inhibitors | Semantic Scholar [semanticscholar.org]

- 15. rapidnovor.com [rapidnovor.com]

- 16. Western Blotting: A Go-To Tool for Identifying Proteins in Pharmaceutical Studies | Lab Manager [labmanager.com]

- 17. Principal Tools Uncovering Complexities of Novel Drug Target Discovery | Technology Networks [technologynetworks.com]

- 18. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole carboxamide scaffold represents a cornerstone in modern medicinal chemistry and agrochemical research, serving as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrazole carboxamide derivatives. Moving beyond a mere recitation of protocols, this document elucidates the causal relationships behind experimental choices, offers validated synthetic strategies, and is grounded in authoritative scientific literature. We will navigate the journey from conceptualization and rational design to the practicalities of synthesis and the critical analysis of structure-activity relationships (SAR), equipping researchers with the knowledge to innovate within this potent chemical class.

Introduction: The Significance of the Pyrazole Carboxamide Core

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, forms the heart of a vast and growing family of bioactive molecules.[3][4] When functionalized with a carboxamide group, the resulting scaffold exhibits a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable lipophilicity.[5] This has led to the successful development of numerous commercial products, including fungicides that act as succinate dehydrogenase inhibitors (SDHI), as well as clinical candidates for treating a range of human diseases.[2][6][7]

The power of the pyrazole carboxamide core lies in its synthetic tractability, which allows for systematic modification at multiple positions around the pyrazole ring and on the amide nitrogen.[1][8] This chemical flexibility is paramount for fine-tuning the pharmacological properties of the molecule to enhance potency, selectivity, and pharmacokinetic profiles. This guide will provide a comprehensive overview of the strategies employed to harness this potential.

Discovery Strategies for Novel Derivatives

The quest for novel pyrazole carboxamides is often guided by a combination of established and emerging drug discovery paradigms. The choice of strategy is contingent on the available starting points, whether it be a known ligand, a biological target, or a high-throughput screening hit.

Bioisosteric Replacement and Scaffold Hopping

A prevalent strategy in lead optimization is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties, with the aim of improving biological activity or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For instance, in the development of novel SDHI agents, researchers have successfully replaced ether linkages with thioether scaffolds, leading to compounds with potent antifungal activity.[6]

Scaffold hopping takes this concept a step further by replacing the core molecular framework with a topologically distinct but functionally equivalent scaffold. This can unlock novel intellectual property space and lead to compounds with entirely different physicochemical properties.

Structure-Based Drug Design (SBDD)

With the increasing availability of high-resolution crystal structures of biological targets, SBDD has become a powerful tool. Molecular docking simulations can predict the binding orientation and affinity of virtual libraries of pyrazole carboxamide derivatives within a target's active site.[7][9] This allows for the rational design of modifications that enhance key interactions, such as hydrogen bonds or hydrophobic contacts. For example, docking studies have been instrumental in understanding the interaction of pyrazole carboxamide-based fungicides with succinate dehydrogenase (SDH), revealing key hydrogen bonding interactions.[7]

Fragment-Based Drug Discovery (FBDD)

FBDD involves screening libraries of low-molecular-weight fragments to identify those that bind to the target of interest. These "hits" are then grown or linked together to create more potent lead compounds. The pyrazole carboxamide moiety itself can be considered a valuable fragment, or fragments can be used to guide the design of substituents on the core scaffold.

Synthetic Methodologies: A Practical Guide

The synthesis of pyrazole carboxamides is generally approached through a convergent strategy, involving the preparation of a pyrazole carboxylic acid or its ester, followed by an amide coupling reaction.[8] The specific choice of route is often dictated by the availability of starting materials and the desired substitution pattern.[8]

Core Synthesis: Constructing the Pyrazole Ring

The most common and versatile method for constructing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[8][10]

Protocol 1: Knorr-Type Pyrazole Synthesis

This protocol outlines the synthesis of a pyrazole-carboxylate ester, a key intermediate.

Materials:

-

Hydrazine derivative (e.g., methylhydrazine)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve the hydrazine derivative in ethanol in a round-bottom flask equipped with a reflux condenser.[8]

-

Add a catalytic amount of glacial acetic acid to the solution.[8]

-

Add the β-ketoester dropwise to the stirred solution at room temperature.[8]

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

// Nodes Hydrazine [label="Hydrazine\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketoester [label="β-Ketoester", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Cyclocondensation\n(Knorr Synthesis)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Pyrazole-Carboxylate\nEster", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Hydrazine -> Reaction [color="#34A853"]; Ketoester -> Reaction [color="#34A853"]; Reaction -> Intermediate [color="#EA4335"]; }

Caption: Knorr-Type Pyrazole Synthesis Workflow.

Hydrolysis of the Ester

The pyrazole-carboxylate ester is typically hydrolyzed to the corresponding carboxylic acid before amide coupling.

Protocol 2: Ester Hydrolysis

Materials:

-

Pyrazole-carboxylate ester

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF)/Water mixture

Procedure:

-

Dissolve the pyrazole-carboxylate ester in a mixture of THF and water.[8]

-

Add an excess of LiOH or NaOH to the solution.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 4-12 hours, monitoring by TLC.[8]

-

Once the reaction is complete, acidify the mixture with a suitable acid (e.g., 1M HCl) to precipitate the pyrazole carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Amide Bond Formation: The Final Step

The coupling of the pyrazole carboxylic acid with a desired amine is a critical step that introduces a key point of diversity. Several reliable methods are available for this transformation.

Protocol 3: Amide Coupling via an Acyl Chloride Intermediate

This method is robust and generally high-yielding.

Materials:

-

Pyrazole-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[8]

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[8]

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Desired amine

-

Triethylamine (TEA) or other non-nucleophilic base

Procedure:

-

Suspend the pyrazole-carboxylic acid in anhydrous DCM or THF.[8]

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) to the suspension at 0 °C.[8]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

-

In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

-

Slowly add the freshly prepared pyrazole acyl chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.[8]

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Protocol 4: Peptide Coupling Reagents

For sensitive substrates, peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) offer a milder alternative.

Materials:

-

Pyrazole-carboxylic acid

-

Desired amine

-

EDC

-

HOBt

-

Anhydrous DMF

Procedure:

-

Dissolve the pyrazole-carboxylic acid, desired amine, EDC, and HOBt in anhydrous DMF.[8]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up the reaction by pouring it into water and extracting the product with a suitable organic solvent.

-

Purify the product as described previously.

// Nodes Start [label="Pyrazole Carboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Desired Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Method1 [label="Method A:\nAcyl Chloride Formation\n(SOCl₂ or (COCl)₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method2 [label="Method B:\nPeptide Coupling\n(EDC/HOBt)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Novel Pyrazole\nCarboxamide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Method1 [color="#EA4335"]; Start -> Method2 [color="#EA4335"]; Amine -> Method1 [color="#34A853"]; Amine -> Method2 [color="#34A853"]; Method1 -> Product [color="#202124"]; Method2 -> Product [color="#202124"]; } Caption: Amide Coupling Strategies.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The biological activity of pyrazole carboxamide derivatives is highly sensitive to the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen. [1]A systematic exploration of SAR is crucial for optimizing lead compounds.

Substituents on the Pyrazole Ring

-

Position 1 (N1): The substituent at the N1 position can significantly influence the overall conformation of the molecule and its interaction with the target protein. For instance, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be critical for potent activity. [11][12]* Position 3: The group at the C3 position often plays a role in modulating potency and selectivity. In many SDHI fungicides, a difluoromethyl or trifluoromethyl group is favored.

-

Position 4: The carboxamide group is typically located at this position, and its orientation is crucial for biological activity.

-

Position 5: Substituents at the C5 position can impact steric interactions within the binding pocket. In the context of cannabinoid receptor antagonists, a para-substituted phenyl ring at this position was found to be a key requirement for high affinity. [11][12]

The Carboxamide Linker and N-Substituents

The carboxamide moiety itself is a critical pharmacophoric element, often participating in hydrogen bonding interactions with the target. The nature of the N-substituent is a primary determinant of the compound's overall properties. This is where the greatest diversity is often introduced during a lead optimization campaign. The choice of N-substituent can influence:

-

Potency: By introducing groups that make favorable interactions with the target.

-

Selectivity: By designing substituents that are complementary to the binding site of the desired target over off-targets.

-

Pharmacokinetics: By modifying lipophilicity, metabolic stability, and other ADMET properties.

Table 1: Summary of Key SAR Findings for Different Biological Targets

| Biological Target | Key Substituent Positions and Favorable Groups | Reference |

| Succinate Dehydrogenase (Fungicides) | N1: Small alkyl (e.g., methyl) C3: Difluoromethyl or trifluoromethyl N-substituent: Varies widely, often a substituted phenyl or heterocyclic ring | [6][7] |

| Cannabinoid Receptor 1 (Antagonists) | N1: 2,4-Dichlorophenyl C3: Carboxamide C5: Para-substituted phenyl (e.g., p-chlorophenyl, p-iodophenyl) | [11][12] |

| Various Cancer Cell Lines | Highly dependent on the specific target kinase or pathway. Often involves complex N-aryl or N-heteroaryl substituents. | [13][14] |

Future Perspectives and Conclusion

The pyrazole carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic and agrochemical agents. Future research will likely focus on several key areas:

-

New Biological Targets: Exploring the potential of pyrazole carboxamides against a wider range of biological targets.

-

Advanced Synthetic Methods: The development of more efficient and sustainable synthetic routes, including C-H activation and flow chemistry approaches.

-

Multitarget Ligands: The design of single molecules that can modulate multiple targets, which may be beneficial for treating complex diseases like cancer or neurodegenerative disorders. [15]* PROTACs and Molecular Glues: Utilizing the pyrazole carboxamide scaffold as a component of novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs).

References

-

Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem. 8

-

The Evolving Landscape of Pyrazole-4-Carboxamides: A Deep Dive into Structure-Activity Relationships - Benchchem. 1

-

Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Publications.

-

General synthetic route for the target compounds - ResearchGate.

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications.

-

Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. - R Discovery.

-

Synthetic route for substituted pyrazole carboxamide derivatives. - ResearchGate.

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH.

-

Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed.

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed.

-

Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives - ResearchGate.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH.

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.

-

Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed.

-

Recent Advances in Synthesis and Properties of Pyrazoles - Semantic Scholar.

-

Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage.

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Recent Advances in Synthesis and Properties of Pyrazoles | Semantic Scholar [semanticscholar.org]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]